molecular formula C13H11N5 B13998603 7-Methyl-2-phenylpteridin-4-amine CAS No. 1026-10-4

7-Methyl-2-phenylpteridin-4-amine

Cat. No.: B13998603
CAS No.: 1026-10-4
M. Wt: 237.26 g/mol
InChI Key: WBUJYHZGTZHBBY-UHFFFAOYSA-N
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Description

7-Methyl-2-phenylpteridin-4-amine is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products and pharmaceuticals. This compound is characterized by a pteridine ring system substituted with a methyl group at the 7th position and a phenyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-phenylpteridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzonitrile with formamide, followed by cyclization with methyl iodide to introduce the methyl group at the 7th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-phenylpteridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine oxides.

    Reduction: Reduction reactions can convert it into dihydropteridines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include pteridine oxides, dihydropteridines, and various substituted pteridines, depending on the specific reagents and conditions used.

Scientific Research Applications

7-Methyl-2-phenylpteridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-2-phenylpteridin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but it is known to modulate cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpteridine: Lacks the methyl group at the 7th position.

    7-Methylpteridine: Lacks the phenyl group at the 2nd position.

    4-Aminopteridine: Lacks both the methyl and phenyl groups.

Uniqueness

7-Methyl-2-phenylpteridin-4-amine is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for various applications in research and industry.

Properties

CAS No.

1026-10-4

Molecular Formula

C13H11N5

Molecular Weight

237.26 g/mol

IUPAC Name

7-methyl-2-phenylpteridin-4-amine

InChI

InChI=1S/C13H11N5/c1-8-7-15-10-11(14)17-12(18-13(10)16-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,16,17,18)

InChI Key

WBUJYHZGTZHBBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=NC(=NC2=N1)C3=CC=CC=C3)N

Origin of Product

United States

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